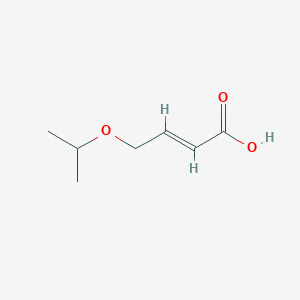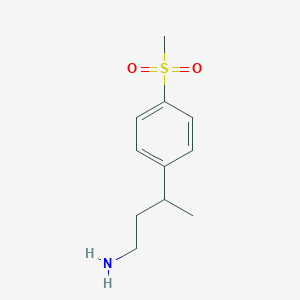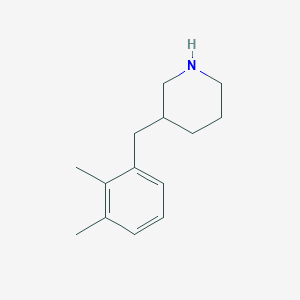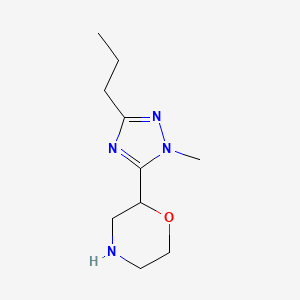
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or morpholine rings .
科学研究应用
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine
- 2-(1-Methyl-3-ethyl-1h-1,2,4-triazol-5-yl)morpholine
- 2-(1-Methyl-3-butyl-1h-1,2,4-triazol-5-yl)morpholine
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 3-position of the triazole ring can affect the compound’s lipophilicity and ability to interact with biological targets .
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C10H18N4O/c1-3-4-9-12-10(14(2)13-9)8-7-11-5-6-15-8/h8,11H,3-7H2,1-2H3 |
InChI 键 |
YEISITRBPCJUFW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NN(C(=N1)C2CNCCO2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


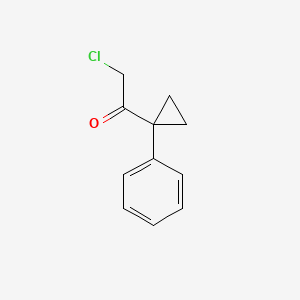

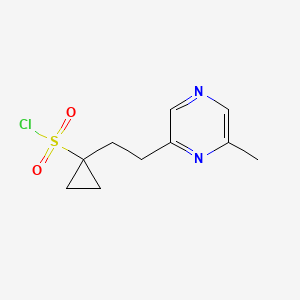

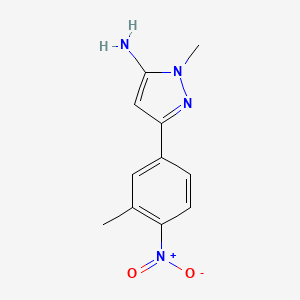
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
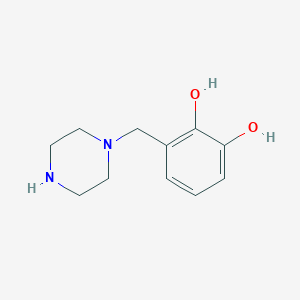
![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
